4-bromo-5-methyl-1,3-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-methyl-1,3-dihydro-2-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 5-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-1,3-dihydro-2-benzofuran typically involves the bromination of 5-methyl-1,3-dihydro-2-benzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under suitable conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature or under reflux .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methyl-1,3-dihydro-2-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzofuranones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 5-methyl-1,3-dihydro-2-benzofuran.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 4-substituted-5-methyl-1,3-dihydro-2-benzofuran derivatives.
Oxidation: Formation of benzofuranones or other oxidized products.
Reduction: Formation of 5-methyl-1,3-dihydro-2-benzofuran.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to the desired therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in targeted cells .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3-dihydro-2-benzofuran: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-chloro-5-methyl-1,3-dihydro-2-benzofuran: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.
4-bromo-1,3-dihydro-2-benzofuran: Lacks the methyl group, affecting its overall activity and applications.
Uniqueness
4-bromo-5-methyl-1,3-dihydro-2-benzofuran is unique due to the presence of both the bromine atom and the methyl group, which contribute to its distinct chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
873694-99-6 |
---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.